![molecular formula C25H15NO3 B14799071 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione is a complex organic compound with a unique structure that includes multiple fused rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione include:
Uniqueness
What sets 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H15NO3 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-methyl-18-phenyl-15-oxa-2-azatetracyclo[10.8.0.04,9.014,19]icosa-1(20),4,6,8,12,14(19),17-heptaen-10-yne-3,16-dione |
InChI |
InChI=1S/C25H15NO3/c1-26-22-14-21-20(16-7-3-2-4-8-16)15-24(27)29-23(21)13-18(22)12-11-17-9-5-6-10-19(17)25(26)28/h2-10,13-15H,1H3 |
InChI-Schlüssel |
FOYDBCAQHDBTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC3=C(C=C2C#CC4=CC=CC=C4C1=O)OC(=O)C=C3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


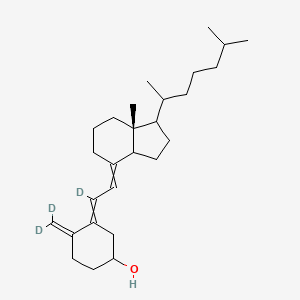
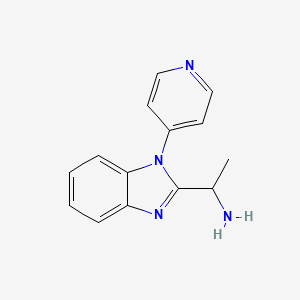
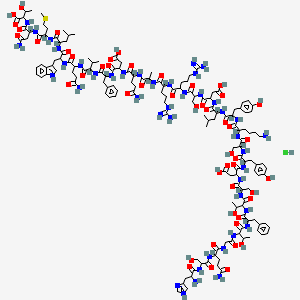
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
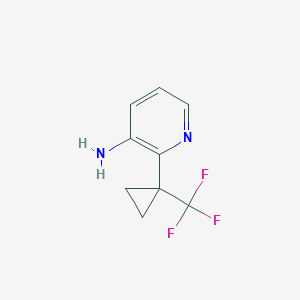
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
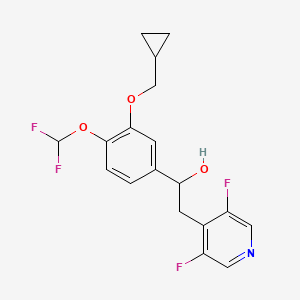
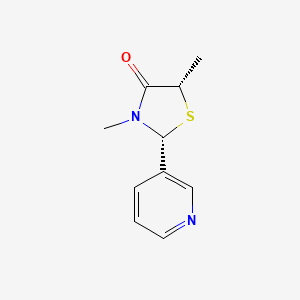
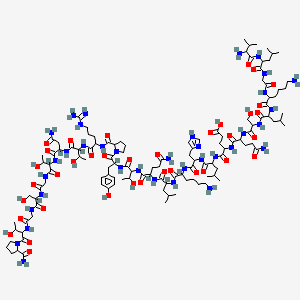
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
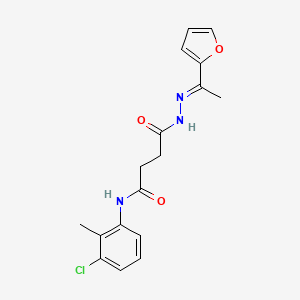
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
